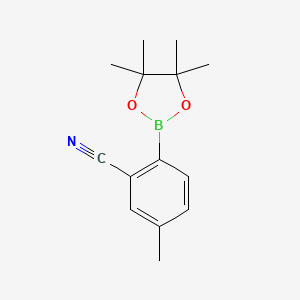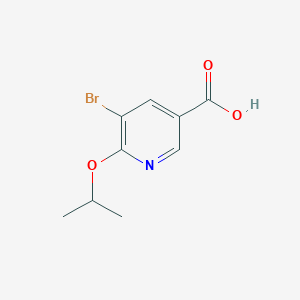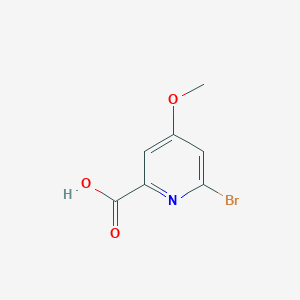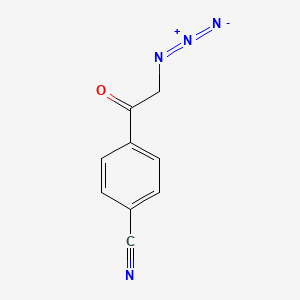
N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methansulfonamid
Übersicht
Beschreibung
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide is a useful research compound. Its molecular formula is C13H21BN2O5S and its molecular weight is 328.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein organisches Zwischenprodukt mit Borat- und Sulfonamidgruppen, das durch nukleophile und Amidierungsreaktionen synthetisiert werden kann . Es ist ein wichtiges Zwischenprodukt in der organischen Synthese aufgrund seiner hohen Stabilität, geringen Toxizität und hohen Reaktivität in verschiedenen Transformationsprozessen .
Arzneimittelentwicklung
In der organischen Synthese von Arzneimitteln werden Boronsäureverbindungen üblicherweise zum Schutz von Diolen verwendet; sie werden in der asymmetrischen Synthese von Aminosäuren, Diels-Alder- und Suzuki-Kupplungsreaktionen eingesetzt . Boronsäureverbindungen werden üblicherweise als Enzyminhibitoren oder spezifische Ligandenmedikamente verwendet .
Antikrebsanwendungen
Boronsäureverbindungen können auch zur Behandlung von Tumoren und mikrobiellen Infektionen verwendet werden, und sie können auch zur Behandlung von Antikrebsmedikamenten eingesetzt werden .
Fluoreszierende Sonden
Boronsäureverbindungen können auch als fluoreszierende Sonden verwendet werden, um Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Katecholamine zu identifizieren .
Stimulus-responsive Medikamententräger
Boronsäureesterbindungen werden aufgrund ihrer Vorteile einfacher Konstruktionsbedingungen, guter Biokompatibilität und der Fähigkeit, auf verschiedene Veränderungen des Mikromilieus wie pH-Wert, Glucose und ATP im Organismus zu reagieren, häufig beim Aufbau von stimulus-responsiven Medikamententrägern verwendet .
Arzneimittelverabreichungssysteme
Die Arten von Medikamententrägern, die auf Boratbrücken basieren, umfassen Arzneimittel-Polymer-Kupplung, Polymermizellen, lineare-hyperverzweigte Polymere und mesoporöse Kieselsäure usw. Sie können nicht nur Antikrebsmedikamente laden, sondern auch Insulin und Gene verabreichen .
Synthese neuer Copolymere
Es wird bei der Synthese, den optischen und elektrochemischen Eigenschaften neuer Copolymere auf Basis von Benzothiadiazol- und elektronenreichen Aren-Einheiten verwendet .
Borylierung und Hydroborierung
4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan kann zur Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen in Gegenwart eines Palladiumkatalysators verwendet werden, um Pinacolbenzylborensäureester zu bilden. Es kann auch zur Hydroborierung von Alkyl- oder Arylalkinen und -alkenen in Gegenwart von Übergangsmetallkatalysatoren verwendet werden .
Wirkmechanismus
Target of Action
It is known that organoboron compounds, such as this one, are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that the compound contains borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .
Biochemical Pathways
Organoboron compounds are known to be involved in various transformation processes, including the protection of diols in the organic synthesis of drugs, the asymmetric synthesis of amino acids, and diels–alder and suzuki coupling reactions .
Result of Action
Organoboron compounds are known to have a wide range of applications in pharmacy and biology, including the treatment of tumors and microbial infections, and can also be used to treat anticancer drugs .
Action Environment
It is known that boronic ester bonds, which are present in this compound, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O5S/c1-12(2)13(3,4)21-14(20-12)9-7-10(16-22(6,17)18)11(19-5)15-8-9/h7-8,16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKPUGUGRJNIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732405 | |
| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-75-3 | |
| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)



![2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone](/img/structure/B1526006.png)

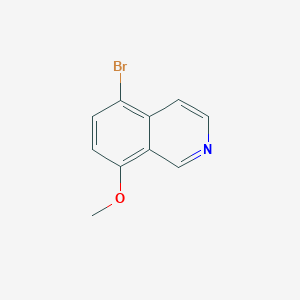

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)
